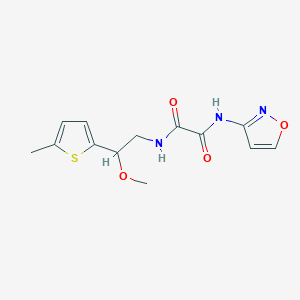

(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

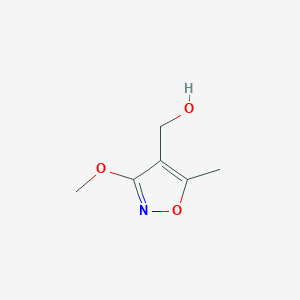

“(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate” is a derivative of rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .

Synthesis Analysis

Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The synthesis involves classical methods of organic synthesis .Molecular Structure Analysis

The molecular structure of these compounds is influenced by the heterocyclic substituent . For instance, for some derivatives, the electron cloud extends over the entire ring, while for others, it is only on the nitrogen atom and neighboring carbon atoms .Chemical Reactions Analysis

The chemical reactions of these compounds involve Knoevenagel condensation . The reactions result in derivatives with high thermal stability above 240 °C .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the heterocyclic substituent . They have high thermal stability above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .Scientific Research Applications

Antimicrobial Activity

- Research has shown that certain derivatives synthesized from ethyl(3-aryl-2-bromo)propanoate exhibit antimicrobial properties. Specifically, compounds with methyl substituents showed activity, whereas replacing the methyl group with a halogen resulted in a loss of activity (В. М. Цялковский et al., 2005).

- A novel series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and derived compounds demonstrated in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Among these, compounds showed significant reduction in viral cytopathic effect, indicating potential as anti-HIV agents (S. Rida et al., 2006).

Anticancer Activity

- Another study focused on the synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for their antimicrobial activity and docking studies, suggesting their potential in developing new therapeutic agents (YN Spoorthy et al., 2021).

- Derivatives containing the benzothiazole moiety were screened for antitumor activity, with some showing inhibition against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (D. Havrylyuk et al., 2010).

Anti-Inflammatory Activity

- Synthesis and evaluation of new thiazolidine-2,4-diones, 4-thioxothiazolidinones, and 2-thioxoimidazolidinones revealed compounds with anti-inflammatory activity, highlighting the pharmacological potential of thiazolidine derivatives (L. Santos et al., 2005).

Structural and Computational Studies

- The crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative emphasized the significance of structural analysis in understanding the interaction and activity profiles of such compounds (N. Khelloul et al., 2016).

Mechanism of Action

Future Directions

The future directions for these compounds could involve further exploration of their biological properties. They have shown potential as fluorescent probes for bioimaging and aldose reductase inhibitors . Additionally, they have demonstrated antibacterial, antifungal, and anticancer activity , suggesting potential applications in medical and pharmaceutical research.

Properties

IUPAC Name |

ethyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c1-2-19-13(17)8-9-16-14(18)12(21-15(16)20)10-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3/b12-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBSWOLXRNROJ-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

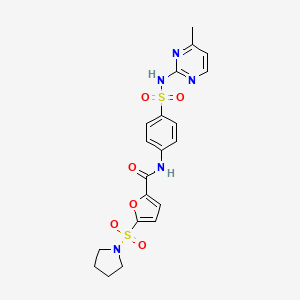

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)

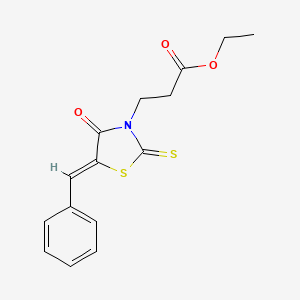

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2734161.png)

![4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide](/img/structure/B2734168.png)

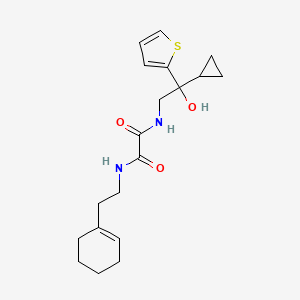

![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2734172.png)